6-FLUORO-4-(3-METHOXYBENZENESULFONYL)-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE
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Overview
Description
6-FLUORO-4-(3-METHOXYBENZENESULFONYL)-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-FLUORO-4-(3-METHOXYBENZENESULFONYL)-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination, using reagents like Selectfluor.
Attachment of the Methoxyphenyl Group: This step involves a nucleophilic aromatic substitution reaction where a methoxyphenyl group is introduced to the quinoline core.
Sulfonylation: The sulfonyl group is added using sulfonyl chlorides in the presence of a base.
Pyrrolidinylcarbonyl Group Addition:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
6-FLUORO-4-(3-METHOXYBENZENESULFONYL)-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide or electrophilic substitution using bromine in acetic acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce various reduced forms of the quinoline core.
Scientific Research Applications
6-FLUORO-4-(3-METHOXYBENZENESULFONYL)-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-FLUORO-4-(3-METHOXYBENZENESULFONYL)-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Fluoroquinoline: Shares the quinoline core but lacks the additional functional groups.
3-Methoxyphenylsulfonylquinoline: Similar structure but without the fluorine and pyrrolidinylcarbonyl groups.
Pyrrolidinylcarbonylquinoline: Lacks the fluorine and methoxyphenylsulfonyl groups.
Uniqueness
6-FLUORO-4-(3-METHOXYBENZENESULFONYL)-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE is unique due to the combination of its functional groups, which confer specific chemical properties and potential biological activities. The presence of the fluorine atom enhances its metabolic stability, while the methoxyphenylsulfonyl and pyrrolidinylcarbonyl groups contribute to its binding affinity and selectivity for molecular targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[6-fluoro-4-(3-methoxyphenyl)sulfonylquinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O4S/c1-28-15-5-4-6-16(12-15)29(26,27)20-17-11-14(22)7-8-19(17)23-13-18(20)21(25)24-9-2-3-10-24/h4-8,11-13H,2-3,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDXIYXTKYHBKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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